A 438079

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'A438079 implique la réaction du chlorure de 2,3-dichlorobenzylc avec l'azide de sodium pour former l'azide de 2,3-dichlorobenzyl. Cet intermédiaire est ensuite mis à réagir avec la 3-pyridylméthylamine pour former le cycle tétrazole, ce qui conduit à la formation de l'A438079 . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à 80°C

Analyse Des Réactions Chimiques

L'A438079 subit diverses réactions chimiques, notamment :

Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le DMSO, le méthanol et l'éthanol, ainsi que des catalyseurs tels que le palladium sur charbon . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

L'A438079 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

L'A438079 exerce ses effets en se liant sélectivement au récepteur purinergique P2X7, inhibant ainsi son activation par l'ATP . Cette inhibition empêche les voies de signalisation en aval qui conduisent à la formation d'espèces réactives de l'oxygène et aux changements de concentration en calcium intracellulaire . Les cibles moléculaires impliquées comprennent le récepteur P2X7 et les protéines de signalisation associées .

Applications De Recherche Scientifique

Oncological Applications

Colorectal Cancer Treatment

Recent studies have highlighted the efficacy of A 438079 in inhibiting colorectal cancer cell proliferation and migration. In vitro experiments demonstrated that treatment with this compound at a concentration of 10 μM significantly reduced the proliferation of colorectal cancer cell lines HCT-116 and SW620. Furthermore, in vivo studies using xenograft models in nude mice showed that this compound inhibited tumor growth and promoted apoptosis through the Bcl-2/caspase9/caspase3 pathway while suppressing pyroptosis via the NLRP3/caspase1 pathway .

Table 1: Effects of this compound on Colorectal Cancer Cells

| Parameter | Control | This compound (10 μM) | Significance |

|---|---|---|---|

| Proliferation Rate | High | Low | p < 0.001 |

| Migration Rate | High | Low | p < 0.001 |

| Apoptosis Induction | Low | High | p < 0.01 |

| Tumor Growth (mm³) | Significant | Minimal | p < 0.001 |

Neuroprotective Effects

Retinal Ganglion Cell Protection

A study investigating the neuroprotective effects of this compound found that it significantly reduced retinal ganglion cell death in models of neuronal degeneration. This protective effect is attributed to its ability to inhibit P2X7 receptor-mediated pathways that contribute to neuroinflammation and cell death .

Table 2: Impact of this compound on Retinal Ganglion Cells

| Treatment | RGC Survival (%) | Inflammation Level (IL-1β) | Significance |

|---|---|---|---|

| Control | 50 | High | - |

| This compound | 85 | Low | p < 0.01 |

Anti-Inflammatory Applications

Reduction of Inflammatory Responses

This compound has been shown to alleviate oxidative stress and inflammatory responses in various models, including endotoxemia induced by lipopolysaccharides (LPS). In murine studies, administration of this compound resulted in significantly lower levels of pro-inflammatory cytokines such as IL-1β and IL-8 compared to control groups .

Table 3: Anti-Inflammatory Effects of this compound

| Parameter | Control Group | LPS Group | LPS + this compound Group | Significance |

|---|---|---|---|---|

| IL-1β Levels (pg/mL) | 100 | 300 | 120 | p < 0.001 |

| IL-8 Levels (pg/mL) | 50 | 200 | 70 | p < 0.01 |

| MDA Levels (μmol/L) | 5 | 15 | 6 | p < 0.05 |

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the inhibition of the P2X7 receptor, leading to reduced calcium influx and subsequent downstream signaling that promotes cell survival and reduces inflammation . The compound's ability to penetrate the central nervous system also enhances its potential for treating neurodegenerative conditions.

Mécanisme D'action

A438079 exerts its effects by selectively binding to the P2X7 purinergic receptor, thereby inhibiting its activation by ATP . This inhibition prevents the downstream signaling pathways that lead to the formation of reactive oxygen species and changes in intracellular calcium concentrations . The molecular targets involved include the P2X7 receptor and associated signaling proteins .

Comparaison Avec Des Composés Similaires

L'A438079 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste du récepteur P2X7 . Les composés similaires comprennent :

AZ10606120 : Un antagoniste du récepteur P2X7 présentant une puissance et une sélectivité comparables.

Ces composés partagent la caractéristique commune de cibler le récepteur P2X7, mais diffèrent par leurs structures chimiques et leurs sites de liaison spécifiques .

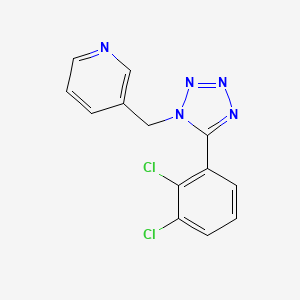

Propriétés

Formule moléculaire |

C13H9Cl2N5 |

|---|---|

Poids moléculaire |

306.15 g/mol |

Nom IUPAC |

3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine |

InChI |

InChI=1S/C13H9Cl2N5/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9/h1-7H,8H2 |

Clé InChI |

MMPAULQSJLVKHP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3 |

Pictogrammes |

Acute Toxic |

Synonymes |

3-(5-(2,3-dichlorophenyl)-1H-tetrazol-1-yl)methylpyridine A-438079 A438079 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.